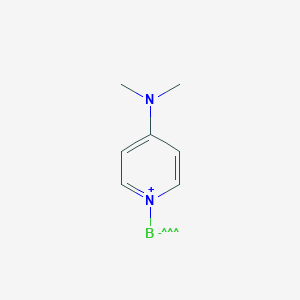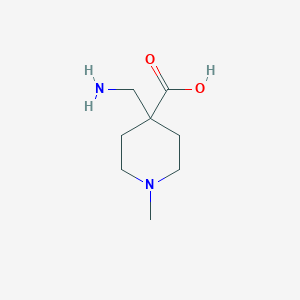
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. Another approach is the reductive amination of 1-methylpiperidine-4-carboxylic acid with formaldehyde and ammonia, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including as an antifibrinolytic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the aromatic ring structure.
1-Methylpiperidine-4-carboxylic acid: Lacks the aminomethyl group but has a similar piperidine ring structure.
Uniqueness
4-(Aminomethyl)-1-methylpiperidine-4-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-8(6-9,3-5-10)7(11)12/h2-6,9H2,1H3,(H,11,12) |
InChI Key |
LEASSQOYMJVTRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)
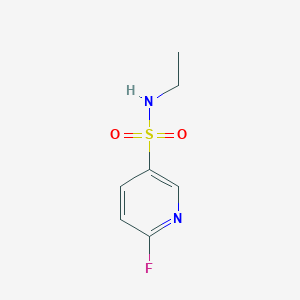


amine](/img/structure/B13331915.png)
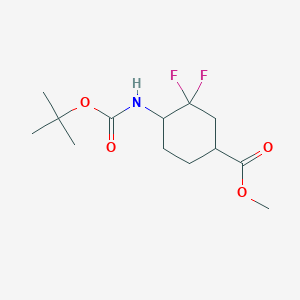
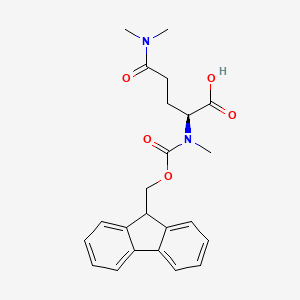
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)
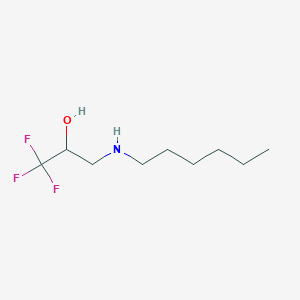

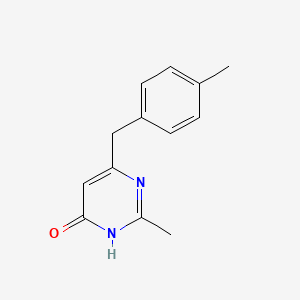
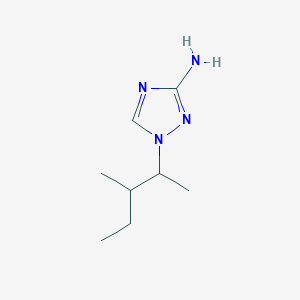
![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)
